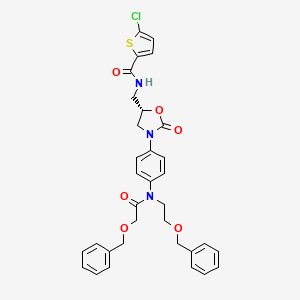
4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole is a compound belonging to the class of azoles, specifically triazoles. This compound is characterized by the presence of an azidoethyl group attached to the triazole ring. Azoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole typically involves the N-alkylation of azoles under harmonized reaction conditions. One common method includes the use of azidoethyl transfer reagents, which react with azoles such as imidazole, pyrazole, and triazole . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar N-alkylation techniques. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and reagent concentrations to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.
Major Products:
Substitution Reactions: Products include substituted triazoles with various functional groups.
Cycloaddition Reactions: Products include 1,2,3-triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of catalysts, such as copper(I), which enhance the reaction rate and selectivity .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: A parent compound with similar chemical properties.
1,2,4-Triazole: Another triazole isomer with distinct reactivity.
Tetrazole: Contains an additional nitrogen atom, leading to different chemical behavior.
Uniqueness: 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole is unique due to the presence of the azidoethyl group, which imparts specific reactivity and allows for diverse applications in various fields. Its ability to undergo cycloaddition reactions makes it a valuable compound in synthetic chemistry and materials science .
Eigenschaften
Molekularformel |
C5H8N6 |
|---|---|
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
4-(2-azidoethyl)-1-methyltriazole |
InChI |
InChI=1S/C5H8N6/c1-11-4-5(8-10-11)2-3-7-9-6/h4H,2-3H2,1H3 |
InChI-Schlüssel |
PLXPZEVJUXOWKM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=N1)CCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)


![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)



![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)


![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)

![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
